4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRPDTZJJMUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Ethoxybenzaldehyde or its derivatives serve as the aromatic aldehyde precursor.
- 1H-pyrazole or substituted pyrazoles are used to introduce the pyrazolyl group.
- Methylene linkers are introduced typically via chloromethylation or bromomethylation of the aromatic ring, followed by nucleophilic substitution with pyrazole.
Synthetic Route Example
A representative synthetic route involves the following steps:
Synthesis of 4-ethoxy-3-(chloromethyl)benzaldehyde
- Starting from 4-ethoxybenzaldehyde, a chloromethylation reaction is performed at the 3-position using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. This introduces a chloromethyl group ortho to the aldehyde and para to the ethoxy group.
Nucleophilic substitution with 1H-pyrazole
- The chloromethyl intermediate is reacted with 1H-pyrazole under basic conditions (e.g., potassium carbonate in a polar aprotic solvent like DMF) to substitute the chlorine with the pyrazol-1-ylmethyl group, yielding 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.
Purification and characterization
- The product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Alternative Methods
- Knoevenagel Condensation : Although more common for pyrazolone derivatives, Knoevenagel condensation between pyrazole derivatives and substituted benzaldehydes can be adapted for related compounds but is less direct for this specific substitution pattern.
- One-pot multi-component reactions : Some literature reports multi-component reactions involving pyrazoles and benzaldehydes catalyzed by sodium acetate or other mild bases in ethanol at room temperature, but these are more typical for bis-pyrazolyl derivatives rather than mono-substituted benzaldehydes.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield (%) (Reported) |
|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl or chloromethyl methyl ether, acidic medium | Selective substitution at 3-position | 70-85 |
| Nucleophilic substitution | 1H-pyrazole, K2CO3, DMF, 60-80°C | Base-promoted substitution | 75-90 |
| Purification | Recrystallization or column chromatography | Solvent dependent | - |
Research Findings and Analytical Data
Spectroscopic Characterization :
- [^1H NMR](pplx://action/followup) shows characteristic aldehyde proton (~10 ppm), aromatic protons, ethoxy group signals (triplet and quartet for CH3 and CH2), and pyrazole ring protons (6-8 ppm).
- [^13C NMR](pplx://action/followup) confirms the aldehyde carbon (~190-200 ppm), aromatic carbons, ethoxy carbons, and pyrazole carbons.
- IR Spectroscopy displays a strong C=O stretch near 1680-1700 cm^-1 and characteristic aromatic and pyrazole ring vibrations.
- Mass Spectrometry confirms molecular ion peak at m/z 230 consistent with C13H14N2O2.
Purity and Yield : The described methods yield the target compound in moderate to high yields (70-90%) with high purity after standard purification.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chloromethylation + Substitution | Stepwise introduction of chloromethyl and pyrazolyl groups | High regioselectivity, good yields | Requires handling of chloromethyl reagents |
| Multi-component condensation | One-pot reaction with aldehyde, pyrazole, catalyst | Simplified procedure, mild conditions | Less common for this substitution pattern |
| Knoevenagel condensation | Condensation of pyrazole derivatives with aldehydes | Useful for pyrazolone derivatives | Not directly applicable here |
Scientific Research Applications
Chemistry
In organic synthesis, 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to diverse derivatives useful in further chemical research.
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Studies have shown that pyrazole derivatives exhibit significant biological effects due to their ability to interact with various molecular targets in biological systems.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound demonstrated notable activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored as a potential lead for new pharmaceuticals. Its structural characteristics may allow it to modulate enzyme activity or interact with specific receptors, making it a candidate for drug development targeting inflammatory diseases or infections.
Case Study: Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of compounds containing pyrazole rings. In vitro studies showed that this compound reduced pro-inflammatory cytokine production in cell cultures, indicating its therapeutic potential .
Industrial Applications
In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be used in synthesizing polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-Methoxy-3-(1H-Pyrazol-1-ylmethyl)benzaldehyde
- Substituents : Methoxy (C4), pyrazolylmethyl (C3).
- Key Differences : The methoxy group reduces steric bulk and lipophilicity compared to the ethoxy substituent. This may enhance aqueous solubility but diminish membrane permeability in biological systems.
- Applications : Used as an intermediate in organic synthesis, similar to the ethoxy analogue .
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
- Substituents : Pyrazolylmethyl (C4).
- Key Differences : Lacks alkoxy substituents, resulting in lower molecular weight and polarity. The absence of an electron-donating group may reduce resonance stabilization of the aldehyde.
- Applications : Widely employed in materials science for developing functional polymers and catalysts .
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Substituents : Benzoyl (C1), phenyl (C3), aldehyde (C4).
- Key Differences: Substitutions on the pyrazole ring rather than the benzaldehyde core.
- Applications : Demonstrates significant antioxidant and anti-inflammatory activity, with derivatives showing efficacy comparable to standard drugs like indomethacin .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Research Findings
Chromatographic Behavior
- Benzaldehyde derivatives with polar substituents (e.g., methoxy, ethoxy) show altered retention in reversed-phase chromatography. For example, benzaldehyde itself has a capacity factor (k') of ~1.1 on ODS columns, while alkoxy-substituted analogues may exhibit higher retention due to hydrophobic interactions .
Biological Activity
4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group, a pyrazole moiety, and a benzaldehyde functional group. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial applications.
Chemical Structure and Properties
The structural features of this compound contribute to its reactivity and biological activity. The presence of the pyrazole ring is particularly significant as pyrazoles are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Functional Groups | Ethoxy, Pyrazole, Aldehyde |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antitumor Activity :
- Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole derivatives effectively target BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammation.
- Signaling Pathways : It may influence signaling pathways related to cellular proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Antitumor Study :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Utilize Mannich-type reactions to introduce the pyrazole moiety. For example, react 4-ethoxy-3-methylbenzaldehyde with 1H-pyrazole in the presence of formaldehyde under acidic conditions .
-
Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to enhance yield. Catalytic amounts of acetic acid can improve reaction efficiency .
-
Step 3 : Monitor progress via TLC or HPLC (≥95% purity threshold) and purify using column chromatography with ethyl acetate/hexane gradients .
- Key Data :
| Reaction Component | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol (reflux) | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Purification | Silica gel chromatography |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (≥95%) .
- 1H NMR : Confirm structural features such as the ethoxy group (δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and pyrazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What solubility properties and solvent compatibility considerations are critical for handling this compound in experimental settings?
- Methodology :
- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., ethyl acetate) for synthesis.
- Reference Data : Similar benzaldehyde derivatives exhibit solubility in ethanol (8–10 mg/mL) and limited solubility in water (<1 mg/mL) .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the ethoxy and pyrazole moieties in this compound?
- Methodology :
-
DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to analyze electron density at the aldehyde group (reactive site) and pyrazole ring (H-bonding potential) .
-
Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
- Case Study : Pyrazole derivatives show enhanced binding to kinase targets when the ethoxy group adopts a planar conformation, as predicted by computational models .
Q. What strategies are effective in resolving contradictory biological activity data observed in different assay systems?
- Methodology :
- Cross-Validation : Compare results across assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts.
- Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from compound degradation .
- Reference Example : Pyrazole-containing aldehydes may show false-positive activity in colorimetric assays due to aldehyde reactivity; confirm results with orthogonal methods (e.g., fluorescence-based assays) .
Q. What methodologies enable the study of structure-activity relationships (SAR) for modifications at the benzaldehyde core?
- Methodology :
-
Systematic Substitution : Synthesize analogs with variations at the ethoxy group (e.g., methoxy, propoxy) or pyrazole position (e.g., 3-methylpyrazole) .
-
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., aldehyde for covalent binding, pyrazole for H-bonding) .
-
Data Correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to quantify SAR trends .
- Example Table :
| Derivative | Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| 4-Ethoxy-3-(pyrazolylmethyl) | Ethoxy | 0.45 | |
| 4-Methoxy-3-(pyrazolylmethyl) | Methoxy | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
